4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine moiety, and an amino group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a thiazole derivative with a morpholine-containing compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and morpholine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
- 2-amino-N-[3-(morpholin-4-yl)propyl]benzamide
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
Uniqueness
4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H18N4O2S2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-amino-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H18N4O2S2/c12-9-8(10(13)16)19-11(18)15(9)3-1-2-14-4-6-17-7-5-14/h1-7,12H2,(H2,13,16) |
InChI Key |
ZZLSYRNFKFJRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=C(SC2=S)C(=O)N)N |
Origin of Product |
United States |
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